4-Heptylmagnesium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

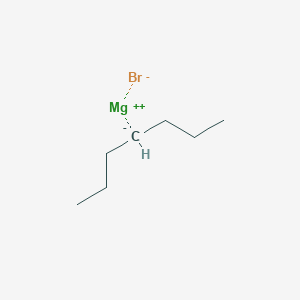

magnesium;heptane;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTLKCWXHNCUQW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH-]CCC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of Organomagnesium Reagents and 4 Heptylmagnesium Bromide

Historical Development and Synthetic Utility of Grignard Reagents

The discovery of Grignard reagents by the French chemist François Auguste Victor Grignard in 1900 was a landmark achievement in organic chemistry, for which he was awarded the Nobel Prize in Chemistry in 1912. numberanalytics.combyjus.comacechemistry.co.ukwikipedia.org Prior to this discovery, the formation of carbon-carbon bonds was a significant challenge for chemists. numberanalytics.comtutorchase.com Grignard's method provided a relatively straightforward and versatile tool for this purpose, revolutionizing the field of synthetic organic chemistry. numberanalytics.comthermofisher.com

Grignard reagents are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an aprotic, nucleophilic solvent, most commonly dry diethyl ether or tetrahydrofuran (B95107) (THF). acechemistry.co.ukthermofisher.comacs.org The solvent plays a crucial role in stabilizing the organomagnesium compound. byjus.com The carbon-magnesium bond is highly polarized, resulting in a nucleophilic carbon atom that can react with a wide range of electrophiles. numberanalytics.comnumberanalytics.com

The synthetic utility of Grignard reagents is extensive. They are widely used in reactions with carbonyl compounds such as aldehydes and ketones to produce secondary and tertiary alcohols, respectively. allen.inthermofisher.com Their reaction with carbon dioxide provides a route to carboxylic acids. acechemistry.co.uk Furthermore, in the presence of metal catalysts, Grignard reagents can participate in cross-coupling reactions with organic halides. acs.orgwikipedia.org This versatility has made them indispensable in the synthesis of a vast array of organic molecules, from pharmaceuticals to natural products. numberanalytics.comtutorchase.comthermofisher.com

Structural Characteristics and Solution Behavior of Organomagnesium Halides (e.g., Schlenk Equilibrium)

While often represented by the simple formula RMgX, the structure of Grignard reagents in solution is more complex. numberanalytics.comwikipedia.org In ethereal solvents, the magnesium center is typically coordinated to two solvent molecules, forming a tetrahedral geometry. wikipedia.orgwikipedia.org

A critical aspect of the solution behavior of Grignard reagents is the Schlenk equilibrium, named after its discoverer Wilhelm Schlenk. wikipedia.orgchemeurope.com This equilibrium describes the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). acs.orgwikipedia.orgresearchgate.net

2 RMgX ⇌ MgX₂ + R₂Mg wikipedia.org

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. wikipedia.orgchemeurope.comfiveable.me In monoethers like diethyl ether, the equilibrium generally favors the organomagnesium halide. wikipedia.org However, in a stronger coordinating solvent like tetrahydrofuran (THF), the equilibrium can be shifted towards the formation of the dialkylmagnesium and magnesium dihalide. researchgate.net The addition of dioxane to an ethereal solution of a Grignard reagent can drive the equilibrium completely to the right by precipitating the insoluble magnesium dihalide-dioxane complex. wikipedia.orgchemeurope.com Furthermore, at higher concentrations, Grignard reagents can form dimeric or higher oligomeric structures. wikipedia.orgchemeurope.com

The various species present in the Schlenk equilibrium can exhibit different reactivities. fiveable.meresearchgate.net Understanding this equilibrium is therefore crucial for controlling the outcome of Grignard reactions.

Contextualizing 4-Heptylmagnesium Bromide within Organomagnesium Chemistry

This compound is a specific Grignard reagent with the chemical formula CH₃(CH₂)₃CH(MgBr)CH₂CH₃. It falls into the category of alkyl Grignard reagents, where the organic group is a heptyl chain attached to the magnesium bromide moiety at the fourth carbon position.

Similar to other Grignard reagents, this compound is prepared by the reaction of 4-bromoheptane (B1329381) with magnesium metal in an ether solvent. It serves as a source of the 4-heptyl nucleophile and can be expected to participate in the typical reactions of Grignard reagents, such as additions to carbonyl compounds and coupling reactions. The specific structure of the heptyl group can influence its reactivity and steric hindrance in these reactions compared to simpler alkyl Grignard reagents like ethylmagnesium bromide. wikipedia.org

Below is a table summarizing the properties of this compound and related compounds.

| Property | This compound | Ethylmagnesium bromide | Magnesium bromide |

| Linear Formula | CH₃(CH₂)₆MgBr sigmaaldrich.com | CH₃CH₂MgBr sigmaaldrich.com | MgBr₂ wikipedia.org |

| Molecular Weight | 203.40 g/mol sigmaaldrich.com | 133.27 g/mol sigmaaldrich.com | 184.113 g/mol (anhydrous) wikipedia.org |

| Typical Solvent | Diethyl ether sigmaaldrich.com | Diethyl ether, Tetrahydrofuran wikipedia.org | Not applicable |

| Concentration | 1.0 M in diethyl ether sigmaaldrich.com | 3.0 M in diethyl ether sigmaaldrich.com | Not applicable |

| Density | 0.841 g/mL at 25 °C sigmaaldrich.com | 1.02 g/mL at 25 °C sigmaaldrich.com | 3.72 g/cm³ (anhydrous) wikipedia.org |

| Boiling Point | 35 °C (of 1.0 M solution in diethyl ether) sigmaaldrich.com | 34.6 °C (of 3.0 M solution in diethyl ether) sigmaaldrich.com | 1250 °C (anhydrous) wikipedia.org |

Synthetic Methodologies for 4 Heptylmagnesium Bromide

Direct Synthesis Protocols from Heptyl Halides and Magnesium Metal

The most common method for preparing 4-heptylmagnesium bromide is the reaction of 4-bromoheptane (B1329381) with magnesium turnings. wikipedia.orgfishersci.ca This reaction is typically conducted in an ethereal solvent under an inert atmosphere to prevent side reactions. numberanalytics.comwikipedia.org

The choice of solvent is crucial for the successful formation of Grignard reagents. numberanalytics.com Ethereal solvents are essential as they solvate the magnesium species, stabilizing the Grignard reagent as it forms. numberanalytics.comacs.org The two most commonly used solvents for this purpose are diethyl ether and tetrahydrofuran (B95107) (THF). numberanalytics.comnumberanalytics.com

Diethyl Ether: A traditional solvent for Grignard reactions, diethyl ether has a low boiling point (34.6 °C), which can be advantageous for easy removal after the reaction is complete. numberanalytics.com However, its high volatility and propensity to form peroxides present safety concerns. rsc.orgrsc.org

Tetrahydrofuran (THF): With a higher boiling point (66 °C) and greater solvating ability compared to diethyl ether, THF is another popular choice. numberanalytics.comnumberanalytics.com It can often lead to higher reaction rates and is more stable than diethyl ether. numberanalytics.comacs.org The stability of the Grignard reagent is significantly influenced by the solvent, with THF being a common choice for commercially available solutions. numberanalytics.comtcichemicals.com

The selection between diethyl ether and THF depends on the specific requirements of the reaction, including the desired reaction temperature and the reactivity of the alkyl halide. numberanalytics.com

Table 1: Comparison of Common Ethereal Solvents for Grignard Synthesis

| Solvent | Boiling Point (°C) | Dielectric Constant | Key Advantages | Key Disadvantages |

| Diethyl Ether | 34.6 | 4.3 | Low boiling point, easy to remove. numberanalytics.com | Prone to peroxide formation, highly flammable. numberanalytics.comrsc.orgrsc.org |

| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point, more stable, good solvating power. numberanalytics.comnumberanalytics.com | Can be more difficult to remove. numberanalytics.com |

Careful control of reaction parameters is paramount for a successful Grignard synthesis, minimizing side reactions and maximizing the yield of this compound. numberanalytics.com

Temperature: Grignard reactions are typically exothermic and often require initial heating to start, but then may need cooling to control the reaction rate. numberanalytics.com Lower temperatures generally increase the stability of the Grignard reagent. numberanalytics.com For some Grignard preparations, sub-ambient temperatures, such as 0°C, are employed to ensure high purity and yield. mt.com

Inert Atmosphere: Grignard reagents are highly reactive towards protic solvents like water and can also react with oxygen. wikipedia.org Therefore, the reaction must be carried out under a dry, inert atmosphere, typically using nitrogen or argon gas. wikipedia.orgmt.com This prevents the quenching of the Grignard reagent and the formation of unwanted byproducts. wikipedia.org

A common challenge in Grignard reagent synthesis is the passive layer of magnesium oxide that coats the surface of the magnesium metal, which inhibits the reaction. stackexchange.com Several methods have been developed to activate the magnesium surface and initiate the reaction. stackexchange.comresearchgate.net

Mechanical Methods: Physically disrupting the oxide layer by crushing or grinding the magnesium turnings can expose a fresh, reactive metal surface. stackexchange.comyoutube.com

Chemical Activators: Small amounts of activating agents are often used to initiate the reaction. Common activators include iodine, 1,2-dibromoethane (B42909), and methyl iodide. stackexchange.comresearchgate.net 1,2-dibromoethane is particularly useful as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the activation has been successful. stackexchange.com

Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can also serve as an initiator. stackexchange.com

Advanced Methods: Techniques such as using highly reactive Rieke magnesium, prepared by the reduction of a magnesium salt, or employing ultrasound can also be effective. stackexchange.comunl.edu Another approach involves the use of diisobutylaluminum hydride (DIBAL-H) to activate the magnesium surface, allowing the reaction to be initiated at lower temperatures. acs.orgresearchgate.net

Innovations in Organomagnesium Compound Synthesis: Continuous Flow Approaches

Recent advancements in chemical synthesis have led to the development of continuous flow methods for the preparation of Grignard reagents. nih.gov These systems offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and enhanced control over reaction conditions. nih.gov

In a continuous flow setup, the solution of the alkyl halide is passed through a packed bed of activated magnesium. chemicalbook.com This allows for the rapid and efficient generation of the Grignard reagent. researchgate.net This methodology has been successfully applied to the synthesis of various Grignard reagents and can be particularly advantageous for large-scale production. nih.govrsc.org The precise control over residence time and temperature in a flow reactor can lead to higher yields and purities of the desired organomagnesium compound. researchgate.net

Mechanistic Investigations and Reactivity Profiles of 4 Heptylmagnesium Bromide

Mechanistic Pathways in Grignard Reactions

The addition of Grignard reagents to carbonyl compounds, a cornerstone of their synthetic utility, can occur through either polar (nucleophilic) or radical mechanisms. acs.orgoperachem.com The preferred pathway is highly dependent on the nature of the electrophilic substrate. operachem.com

The traditional and most common mechanism for Grignard reactions is the polar, or nucleophilic, pathway. acs.orgoperachem.com In this mechanism, the carbon-magnesium bond, which is significantly polarized, acts as the source of a nucleophilic carbanion. wikipedia.orgutexas.edu This nucleophilic carbon atom attacks the electrophilic carbon of the carbonyl group in aldehydes or ketones. wikipedia.orgadichemistry.com The reaction is generally thought to proceed through a six-membered ring transition state involving the magnesium atom coordinating with the carbonyl oxygen. wikipedia.org This pathway is favored for reactions with less sterically hindered substrates and those with higher reduction potentials, such as aliphatic aldehydes and ketones. operachem.comorganic-chemistry.org

Computational studies have provided deeper insights into this mechanism, suggesting that various organomagnesium species present due to the Schlenk equilibrium can participate in the nucleophilic reaction with similar activation energies. acs.org The solvent is also a key player, as it coordinates with the magnesium center and influences the stability and reactivity of the different species in solution. acs.org

While the polar mechanism is prevalent, a radical pathway involving single-electron transfer (SET) can also occur, particularly with sterically hindered substrates or those with low reduction potentials, such as aromatic ketones. operachem.comwikipedia.orgorganic-chemistry.org In the SET mechanism, an electron is transferred from the Grignard reagent to the carbonyl compound, forming a ketyl radical anion intermediate. wikipedia.orgrsc.org The existence of radical intermediates has been supported by the observation of side products from radical coupling. wikipedia.org

The formation of the Grignard reagent itself from an alkyl halide and magnesium metal is believed to proceed through radical intermediates, although it is not a radical chain reaction. utexas.edustackexchange.com This process involves the transfer of an electron from the magnesium surface to the alkyl halide. utexas.edualfredstate.edu

Recent studies using radical clocks have provided evidence for SET in the reactions of some Grignard reagents with aromatic ketones. acs.org However, for reactions with aldehydes and methyl ketones, there was no evidence for ring-opened products that would signify a radical pathway. acs.org This further supports the idea that the operative mechanism is substrate-dependent. wikipedia.org The competition between the polar and radical pathways is a complex interplay of the substrate's electronic properties, its binding to the magnesium center, and solvent dynamics. acs.org

Kinetic and Thermodynamic Aspects of Reactions Involving 4-Heptylmagnesium Bromide

The kinetics of Grignard reagent formation and subsequent reactions are significantly influenced by factors such as the solvent, the nature of the halide, and the surface area of the magnesium. The formation of Grignard reagents from alkyl bromides can be limited by mass transport in certain solvents like diethyl ether. psu.edu

Table 1: Factors Influencing Grignard Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Solvent | Can affect reaction rate by influencing the Schlenk equilibrium and by solvating the transition state. fiveable.mesci-hub.ruwikipedia.org In some cases, the rate can be limited by mass transport in the solvent. psu.edu | Affects the position of the Schlenk equilibrium, thereby altering the relative concentrations of different Grignard species. fiveable.mesci-hub.ruwikipedia.orgacs.org |

| Halide | The reactivity of the parent alkyl halide (R-X) in forming the Grignard reagent generally follows the order I > Br > Cl. | The nature of the halide influences the Lewis acidity of the magnesium center and the stability of the various species in the Schlenk equilibrium. sci-hub.ru |

| Substrate | Sterically hindered substrates and those with low reduction potentials may favor a slower, radical pathway. operachem.comorganic-chemistry.org | The binding of the substrate to the magnesium center is a key thermodynamic factor in the reaction pathway. acs.org |

| Temperature | Reaction rates generally increase with temperature, although side reactions may also become more prevalent. | The position of the Schlenk equilibrium can be temperature-dependent. wikipedia.org |

Factors Governing Reactivity and Selectivity in Electrophilic Interactions

The reactivity and selectivity of this compound in its reactions with electrophiles are governed by a combination of steric and electronic factors, as well as the specific composition of the Grignard reagent in solution.

Key Factors:

The Schlenk Equilibrium: The position of the Schlenk equilibrium is paramount. Monomeric Grignard reagents are generally more reactive and selective than their dimeric or aggregated counterparts. fiveable.me The addition of co-solvents like dioxane can precipitate magnesium bromide and shift the equilibrium towards the dialkylmagnesium species (R₂Mg), which can exhibit different reactivity. sci-hub.ruwikipedia.org The use of macrocyclic hosts like pillar wikipedia.orgarenes has also been shown to entrap and stabilize Grignard reagents, influencing their reactivity. rsc.org

Nature of the Electrophile: The structure of the electrophile plays a critical role. As previously discussed, sterically hindered ketones are more likely to react via a single-electron transfer (SET) mechanism, which can lead to side products. organic-chemistry.org The reduction potential of the carbonyl compound is a key parameter in determining whether the reaction proceeds through a polar or radical pathway. operachem.comwikipedia.org

Solvent Effects: The coordinating ability of the solvent is crucial. Solvents like tetrahydrofuran (B95107) (THF) are better Lewis bases than diethyl ether and can shift the Schlenk equilibrium towards the monomeric species, thereby increasing reactivity. sci-hub.ru The solvent also plays a direct role in the mechanism by coordinating to the magnesium atom and facilitating bond cleavage and formation. acs.org

Stereoselectivity: In reactions with prochiral aldehydes and ketones, the stereochemical outcome can often be predicted using models like Cram's Rule or the Felkin-Anh model, which consider the steric interactions in the cyclic transition state. wikipedia.org

Table 2: Summary of Factors Affecting Reactivity and Selectivity

| Factor | Effect on Reactivity | Effect on Selectivity |

| Schlenk Equilibrium | Monomeric species are more reactive. fiveable.me | The specific reacting species (RMgX vs. R₂Mg) can influence selectivity. sci-hub.ru |

| Electrophile Structure | Steric hindrance can decrease reaction rates or favor SET pathways. organic-chemistry.org | The steric and electronic properties of the electrophile determine the site of attack and stereochemical outcome. wikipedia.org |

| Solvent | Stronger coordinating solvents can increase reactivity by favoring monomeric species. sci-hub.ru | The solvent can influence the transition state geometry and thus stereoselectivity. acs.org |

Applications of 4 Heptylmagnesium Bromide in Advanced Organic Transformations

Carbon-Carbon Bond Formation Reactions

The primary utility of 4-heptylmagnesium bromide lies in its ability to act as a carbanion equivalent, readily participating in reactions that form new carbon-carbon single bonds.

One of the most fundamental and widely used reactions of Grignard reagents is their nucleophilic addition to the electrophilic carbon of a carbonyl group. masterorganicchemistry.comlibretexts.org This reaction pathway is a cornerstone for the synthesis of alcohols. The reaction begins with the complexation of the magnesium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. pressbooks.pub The nucleophilic heptyl group then attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate with a dilute aqueous acid yields the final alcohol product. pressbooks.publibretexts.org

The class of alcohol produced depends on the carbonyl compound used:

Primary Alcohols: Reaction with formaldehyde (B43269) leads to the formation of primary alcohols. libretexts.org

Secondary Alcohols: Aldehydes react with the Grignard reagent to yield secondary alcohols. libretexts.orgpressbooks.pub

Tertiary Alcohols: Ketones undergo nucleophilic addition to produce tertiary alcohols. libretexts.orgpressbooks.pub

Table 1: Synthesis of Alcohols using this compound

| Carbonyl Reactant | Product Class | Specific Product Name |

|---|---|---|

| Formaldehyde | Primary Alcohol | 1-Octanol |

| Acetaldehyde | Secondary Alcohol | 2-Nonanol |

This compound can react with carbon dioxide (CO₂) in a carboxylation reaction to synthesize carboxylic acids. libretexts.org In this process, the Grignard reagent adds to one of the C=O bonds of carbon dioxide, forming a magnesium carboxylate salt. Subsequent hydrolysis of this intermediate in an acidic medium protonates the salt to yield the corresponding carboxylic acid. While the reaction can be performed with gaseous CO₂ or solid CO₂ (dry ice), using liquid carbon dioxide can offer better temperature control and improved yields by mitigating the exothermic nature of the reaction. google.com The reaction of n-heptylmagnesium bromide with carbon dioxide results in the formation of octanoic acid.

As a potent nucleophile, the 4-heptyl group from this compound can participate in nucleophilic substitution reactions to form new carbon-carbon bonds. taylorandfrancis.com This typically involves the reaction with an alkyl halide. The nucleophilic heptyl carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new, longer alkane chain. The efficiency of this reaction is often enhanced in the presence of specific catalysts or solvents that can facilitate the coupling process. For instance, reactions involving certain substrates may benefit from the addition of copper salts, such as dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄), to promote a cleaner and more efficient coupling.

The synthesis of ketones can be achieved through the reaction of this compound with a nitrile. The nucleophilic heptyl group adds to the electrophilic carbon of the nitrile's cyano group (C≡N). This addition breaks the pi bond of the nitrile, forming an intermediate imine salt (a magnesium haloketimide). This intermediate is stable in the reaction mixture and does not react further with another equivalent of the Grignard reagent. Subsequent hydrolysis of the imine salt with aqueous acid yields the desired ketone. doubtnut.com For example, the reaction of this compound with acetonitrile, followed by hydrolysis, produces 2-nonanone.

Table 2: Ketone Synthesis from this compound and Nitriles

| Nitrile Reactant | Intermediate | Final Ketone Product |

|---|---|---|

| Acetonitrile (CH₃CN) | Magnesium haloketimide | 2-Nonanone |

| Benzonitrile (C₆H₅CN) | Magnesium haloketimide | 1-Phenyl-1-octanone |

Metal-Catalyzed Cross-Coupling Reactions

To overcome the limitations of simple nucleophilic substitution and expand the scope of bond formation, metal-catalyzed cross-coupling reactions are employed. These reactions allow for the coupling of the Grignard reagent with a wider variety of organic electrophiles.

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using palladium or nickel catalysts. princeton.edu In these reactions, a catalytic amount of an iron salt, such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃), facilitates the coupling of this compound with various organic halides, including alkyl, alkenyl, and aryl halides. princeton.educapes.gov.br The mechanism is complex but is thought to involve the in-situ formation of highly reactive organoiron species. capes.gov.br The presence of additives like TMEDA (tetramethylethylenediamine) or specific salts like lithium bromide can be crucial for achieving high yields and selectivity in certain cases. capes.gov.brnih.gov This methodology allows the 4-heptyl group to be efficiently incorporated into a diverse range of organic molecules. nih.gov

Nickel-Catalyzed Transformations

Nickel-catalyzed cross-coupling reactions, particularly the Kumada-Corriu coupling, represent a powerful strategy for the formation of carbon-carbon bonds between organomagnesium reagents and organic halides. While specific literature detailing the use of this compound in nickel-catalyzed transformations is not extensively documented in readily available literature, the general principles of Kumada coupling are highly applicable. nih.govorganic-chemistry.org In these reactions, a nickel catalyst, often a complex of nickel(II) chloride with a phosphine (B1218219) ligand, facilitates the coupling of the Grignard reagent with an aryl or vinyl halide. organic-chemistry.orgresearchgate.netnih.gov The choice of ligand can be crucial in optimizing the reaction yield and selectivity. organic-chemistry.org The general transformation can be represented as follows:

R-X + 4-Heptyl-MgBr

(where R = aryl, vinyl and X = halide)

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The efficiency of such couplings can be influenced by factors including the nature of the halide, the solvent, and the specific nickel-ligand system employed. nih.gov

Copper-Catalyzed Conjugate Additions

Copper-catalyzed conjugate addition, or 1,4-addition, of Grignard reagents to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. nih.govresearchgate.net This methodology allows for the stereoselective introduction of alkyl groups at the β-position of enones, enoates, and other Michael acceptors. The use of a catalytic amount of a copper salt, such as copper(I) chloride or copper(I) bromide, is essential to promote the 1,4-addition over the competing 1,2-addition to the carbonyl group. nih.govresearchgate.net

While specific examples detailing the conjugate addition of this compound are not abundant in the literature, the general applicability of this reaction to a wide range of Grignard reagents and substrates is well-established. nih.govmdpi.com The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Table 1: Representative Copper-Catalyzed Conjugate Addition of Grignard Reagents to Cyclic Enones

| Enone Substrate | Grignard Reagent | Copper Catalyst | Ligand | Yield (%) | Ref. |

| 2-Cyclohexen-1-one | Ethylmagnesium bromide | CuCl | Taniaphos | >98 | nih.gov |

| 2-Cyclopenten-1-one | Ethylmagnesium bromide | CuBr·SMe₂ | JosiPhos | 92 | nih.gov |

| 2-Cyclohepten-1-one | Ethylmagnesium bromide | CuCl | Taniaphos | >98 | nih.gov |

This table illustrates the general conditions and high yields achievable in copper-catalyzed conjugate additions of Grignard reagents to cyclic enones, which are expected to be applicable to this compound.

Diverse Synthetic Applications

The reactivity of this compound lends itself to a variety of synthetic applications, from the construction of complex molecular architectures to the synthesis of key intermediates for industrial use.

Formation of Complex Organic Molecules

Grignard reagents are fundamental in the synthesis of complex organic molecules, including natural products and their analogues. The addition of this compound to aldehydes, ketones, and esters provides a direct route to secondary, tertiary, and long-chain alcohols, respectively. nih.govresearchgate.net These alcohol functionalities can then be further elaborated to construct more complex molecular frameworks. For instance, the reaction with an epoxide would yield a β-hydroxy ether containing the 4-heptyl group. Such reactions are pivotal in the step-wise assembly of intricate natural product skeletons.

Role in Synthesis of Agro- and Pharmaceutical Intermediates

The introduction of alkyl chains into aromatic and heterocyclic systems is a common strategy in the development of new agrochemicals and pharmaceuticals. While direct documented evidence for the use of this compound in the synthesis of specific commercial agrochemicals or pharmaceuticals is limited in public literature, its potential is evident. For example, the nickel-catalyzed cross-coupling of this compound with functionalized aryl halides could be employed to synthesize precursors for insecticides or herbicides. researchgate.net Similarly, in pharmaceutical synthesis, the attachment of a heptyl chain can modulate the lipophilicity of a drug molecule, potentially improving its absorption and distribution characteristics. The synthesis of various bioactive heterocyclic compounds often involves the introduction of alkyl groups via Grignard reagents. nih.gov

Investigations in Polymerization and Materials Science

Grignard reagents have been investigated as initiators and catalysts in polymerization reactions. While specific studies on this compound in this context are not widely reported, related Grignard reagents like ethylmagnesium bromide have been used to initiate the ring-opening polymerization of lactones, such as ε-caprolactone, to produce polyesters. It is conceivable that this compound could act as an initiator for similar polymerizations, leading to polymers with a terminal heptyl group, which could influence the material's properties.

In the field of materials science, the incorporation of long alkyl chains like the heptyl group can be used to tailor the properties of materials, such as liquid crystals and polymers. The synthesis of liquid crystals often involves the preparation of molecules with specific alkyl substituents on an aromatic core. researchgate.netresearchgate.net this compound could serve as a key reagent in the synthesis of such molecules through coupling reactions with appropriate aromatic halides.

Stereoselective Synthesis and Chiral Induction with 4 Heptylmagnesium Bromide

Diastereoselective Grignard Additions

There is no available literature detailing the diastereoselective addition of 4-heptylmagnesium bromide to chiral substrates. General principles of diastereoselective Grignard additions involve the reaction of the Grignard reagent with a molecule already containing a stereocenter. The existing chirality in the substrate influences the direction of the nucleophilic attack from the Grignard reagent, leading to the preferential formation of one diastereomer over another. The degree of selectivity is dependent on factors such as steric hindrance and chelation control.

The control of stereochemistry through substrate design in Grignard reactions is a fundamental concept in asymmetric synthesis. This typically involves the use of chiral auxiliaries or substrates with inherent chirality that direct the approach of the incoming nucleophile. For example, the addition of a Grignard reagent to a ketone containing a nearby chiral center can proceed according to Cram's rule or its variations (Felkin-Anh model), which predict the major diastereomer based on steric and electronic effects. However, no studies have been published that specifically investigate or report the diastereoselectivity of this compound additions based on substrate design.

Lewis acids are frequently employed in Grignard additions to enhance reactivity and influence stereoselectivity. A Lewis acid can coordinate to the carbonyl oxygen of the substrate, increasing its electrophilicity. In chelation-controlled reactions, a Lewis acid can form a rigid cyclic intermediate with the substrate, leading to a highly organized transition state that favors the formation of a specific diastereomer. While this is a common strategy, there is no specific data or research describing the effect of Lewis acid catalysis on the diastereoselectivity of reactions involving this compound.

Enantioselective Catalysis in Conjunction with Organomagnesium Reagents

Enantioselective catalysis aims to create a chiral product from an achiral substrate through the use of a chiral catalyst. In the context of Grignard reagents, this often involves the use of a chiral ligand that complexes with the magnesium atom, creating a chiral environment around the reactive nucleophile. This chiral complex then delivers the alkyl group (in this case, the 4-heptyl group) to a prochiral electrophile, such as a ketone or an imine, in a stereochemically controlled manner, leading to an excess of one enantiomer. Despite the significant progress in this field, there are no published examples of enantioselective reactions catalyzed in the presence of this compound.

Emerging Research Directions and Advanced Studies in Organomagnesium Chemistry

Computational Chemistry and Theoretical Modeling of Grignard Processes

Computational chemistry and theoretical modeling have become indispensable tools for elucidating the intricate mechanisms of Grignard reactions. These studies provide insights into the structure of Grignard reagents, the nature of the carbon-magnesium bond, and the energetics of reaction pathways. Theoretical models can predict the stereochemical outcomes of reactions and explain the role of solvents and additives in influencing reactivity.

For 4-heptylmagnesium bromide, specific computational studies are not extensively documented in publicly available research. However, general theoretical models of alkyl Grignard reagents can offer a foundational understanding of its probable behavior. Such models would investigate the Schlenk equilibrium, the aggregation state in solution, and the transition states for its reactions with various electrophiles. Future computational work could focus specifically on the influence of the branched heptyl group on the reagent's structure and reactivity profile.

Design and Development of Novel Catalytic Systems for Organomagnesium Reactivity

The development of novel catalytic systems aims to enhance the efficiency, selectivity, and functional group tolerance of Grignard reactions. Transition metal catalysts, particularly those based on iron, nickel, and palladium, have been successfully employed in cross-coupling reactions involving Grignard reagents. Research in this area focuses on designing new ligands that can control the reactivity of the catalyst and enable challenging transformations.

There is no specific research on the design and development of novel catalytic systems for this compound in the provided search results. However, the principles established for other alkyl Grignard reagents would be applicable. Future research could explore the use of tailored catalysts for the cross-coupling of this compound with various organic halides, pseudohalides, and other electrophiles, opening up new avenues for the synthesis of complex molecules containing the 4-heptyl moiety.

Mechanistic Dissection of Complex Organometallic Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Modern analytical techniques, such as in-situ spectroscopy and kinetic analysis, are employed to dissect the complex pathways of organometallic reactions. These studies can reveal the presence of reactive intermediates, clarify the role of catalysts, and elucidate the factors that control product distribution.

While a detailed mechanistic dissection of complex transformations involving this compound is not available, its synthesis and a specific reaction have been reported. In one study, this compound was synthesized from 4-bromoheptane (B1329381) and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF). nih.gov The reagent was subsequently used in the synthesis of [¹¹C]valproic acid via carboxylation with [¹¹C]carbon dioxide. nih.gov It was noted that the reaction with no-carrier-added ¹¹CO₂ did not proceed, even at elevated temperatures, necessitating the use of carrier ¹²CO₂. nih.gov This observation provides a starting point for more detailed mechanistic investigations into the carboxylation reaction of this specific Grignard reagent.

| Synthesis of this compound | |

| Reactants | Magnesium turnings, 4-bromoheptane |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Initiator | Iodine crystals |

| Procedure | 4-bromoheptane in anhydrous THF was added dropwise to a heated suspension of magnesium turnings and iodine under an argon atmosphere. |

| Reaction Time | The mixture was stirred for an additional 45 minutes after the addition was complete. |

| Source | nih.gov |

Sustainable and Green Chemistry Approaches in Grignard Chemistry

The principles of green chemistry are increasingly being applied to Grignard reactions to reduce their environmental impact. Research in this area focuses on the use of more environmentally benign solvents, the development of solvent-free reaction conditions, and the use of more sustainable starting materials. Efforts are also being made to improve the energy efficiency of Grignard reagent formation and subsequent reactions.

Specific green chemistry approaches for the synthesis or use of this compound have not been reported. The documented synthesis utilizes traditional methods involving an organic solvent. nih.gov Future research could explore greener alternatives, such as the use of alternative solvents with a better environmental profile or mechanochemical methods for the formation of this compound, aligning its application with the principles of sustainable chemistry.

Exploration of Non-Classical Organomagnesium Species and Their Reactivity

Beyond the classical RMgX structure, research is being conducted into the synthesis and reactivity of non-classical organomagnesium species. These can include magnesiates (ate-complexes), magnesium carbenoids, and other structurally unique compounds. The exploration of these species opens up new possibilities for reactivity and can lead to the development of novel synthetic methodologies that are not accessible with traditional Grignard reagents.

There is no information in the search results regarding the exploration of non-classical organomagnesium species derived from or related to this compound. This remains a potential area for future investigation, where the unique steric and electronic properties of the 4-heptyl group could be exploited in the design and study of new types of organomagnesium compounds.

Q & A

Basic: What safety protocols are critical when handling 4-Heptylmagnesium bromide?

Answer:

- Inert Atmosphere: Use argon/nitrogen gloveboxes or Schlenk lines to prevent moisture/air exposure, as hydrolysis releases flammable gases (e.g., propane) .

- PPE: Flame-resistant lab coats, nitrile gloves, and safety goggles are mandatory. For spills, employ dry sand or vermiculite (never water) .

- Ventilation: Ensure fume hoods with >0.5 m/s airflow to mitigate vapor buildup .

- Emergency Measures: For skin contact, rinse with 1% acetic acid to neutralize residual alkalinity before medical evaluation .

Basic: What is the optimized synthetic route for this compound?

Answer:

- Procedure: React 4-heptyl bromide with activated magnesium turnings (etched with iodine) in anhydrous THF under argon. Maintain 40–50°C with controlled reflux until magnesium is consumed (monitored via gas evolution) .

- Purity Validation: Titrate aliquots with 0.1M HCl (phenolphthalein endpoint) or analyze via -NMR (δ 0.8–1.5 ppm for heptyl chain; δ 3.5–4.0 ppm for Mg-bound CH) .

Advanced: How to troubleshoot inconsistent yields in alkylation reactions using this compound?

Answer:

- Moisture Control: Pre-dry glassware at 120°C and use THF distilled over Na/benzophenone. Monitor solvent purity via Karl Fischer titration (<30 ppm HO) .

- Reaction Monitoring: Employ in situ FTIR to track Grignard formation (C-Mg stretching ~500 cm) and substrate consumption .

- Statistical Optimization: Use a Box-Behnken design to test variables (e.g., stoichiometry, stirring rate) and identify critical factors via ANOVA .

Advanced: What analytical methods characterize decomposition byproducts of this compound?

Answer:

- Volatile Byproducts: TGA-MS detects propane (m/z 43) and magnesium hydroxide residues above 200°C .

- Solid Residues: XRD identifies Mg(OH) (2θ = 18.5°, 38.1°) and MgO (2θ = 42.9°). ATR-FTIR confirms –OH stretches (3400–3650 cm) .

- Bromide Quantification: Capillary electrophoresis with UV detection (200 nm) at pH 8.5 resolves Br⁻ from Cl⁻ (resolution >1.5) .

Basic: How should this compound solutions be stored for maximum stability?

Answer:

- Conditions: Store in flame-proof refrigerators (2–8°C) under argon. Use amber glass bottles with PTFE-lined caps to prevent light/air ingress .

- Stability Checks: Monthly titration (deviation >5% indicates decomposition) and visual inspection for precipitate (discard if cloudy) .

Advanced: How do solvent coordination and temperature affect reaction kinetics?

Answer:

- Solvent Effects: THF’s Lewis basicity stabilizes Mg via O-coordination, increasing nucleophilicity. Diethyl ether slows reactions due to weaker coordination .

- Temperature Control: Lower temperatures (0–25°C) reduce Wurtz coupling side reactions. Arrhenius plots (ln k vs. 1/T) reveal activation energies (~50–70 kJ/mol for alkylation) .

Advanced: How to resolve contradictions in mechanistic studies of this compound reactions?

Answer:

- Controlled Replication: Standardize reagent purity (e.g., ICP-MS for Mg content) and reaction setups (e.g., syringe pump addition rates) .

- Computational Validation: DFT calculations (e.g., Gaussian) model transition states and compare with experimental kinetic isotope effects (KIE) .

- Cross-Platform Analytics: Pair ReactIR (real-time intermediate tracking) with LC-MS to correlate spectral data with product distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.